molecular formula C17H15N3O2S2 B2992941 N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034388-89-9

N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2992941
CAS No.: 2034388-89-9
M. Wt: 357.45
InChI Key: VHGWYLGGYBAEQI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: is a complex organic compound that features a benzothiazole ring, a thiolane ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via a nucleophilic substitution reaction using a thiolane derivative.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component of organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the pyridine and thiolane rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxylate
  • N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxylic acid
  • N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide derivatives

Uniqueness

This compound is unique due to the presence of both the benzothiazole and thiolane rings, which are not commonly found together in a single molecule. This combination provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)22-12-6-8-23-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWYLGGYBAEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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